

Technical Guide: Physicochemical Properties of 3-Acetyl-3-chlorodihydrofuran-2(3H)-one

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Compound of Interest

Compound Name: 3-Acetyl-3-chlorodihydrofuran-2(3H)-one

Cat. No.: B141962

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available physicochemical data for **3-Acetyl-3-chlorodihydrofuran-2(3H)-one** (CAS No: 2986-00-7). While comprehensive experimental thermochemical data such as enthalpy of formation, entropy, and heat capacity are not readily available in the current scientific literature, this document consolidates key physical properties and highlights its role as a versatile intermediate in organic synthesis. A representative synthetic application is also presented.

Introduction

3-Acetyl-3-chlorodihydrofuran-2(3H)-one is a substituted butyrolactone derivative. Its structure, featuring a reactive acyl chloride and a lactone ring, makes it a valuable building block in the synthesis of more complex molecules.^[1] It is primarily utilized as an intermediate in the development of pharmaceuticals and agrochemicals.^[1] Understanding the fundamental physicochemical properties of this compound is crucial for its effective application in research and development.

Physicochemical Data

The following table summarizes the key physicochemical properties of **3-Acetyl-3-chlorodihydrofuran-2(3H)-one**. It is important to note that specific thermochemical data, including enthalpy of formation, Gibbs free energy of formation, entropy, and heat capacity, are not available in published literature.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₇ ClO ₃	[2][3]
Molar Mass	162.57 g/mol	[2]
CAS Number	2986-00-7	[3][4]
Melting Point	2.2-3.0 °C	[1][2][5]
Boiling Point	54-55 °C at 0.1 Torr	[1][2][5]
Density	1.325 g/cm ³ at 15 °C	[1][2][5]
Appearance	Colorless to yellow liquid; may exist as a low melting point solid.	[1]
Solubility	Slightly soluble in Chloroform and Methanol.	[5]

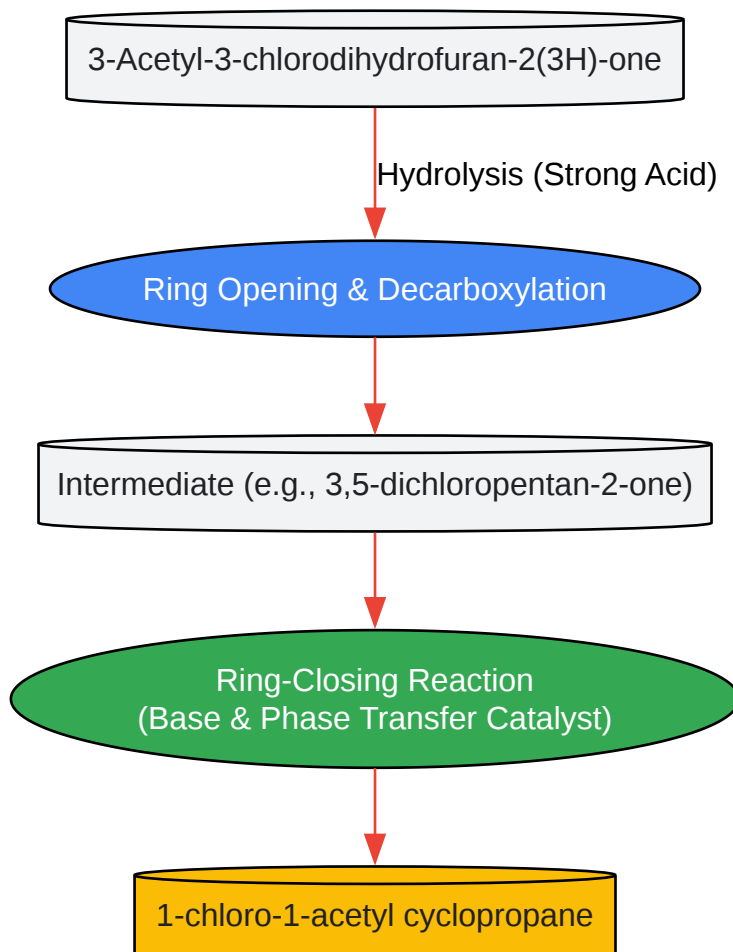
Experimental Protocols

Detailed experimental protocols for the determination of the thermochemical data of **3-Acetyl-3-chlorodihydrofuran-2(3H)-one** are not available due to the lack of published studies. However, for related furan and lactone derivatives, standard techniques such as static bomb calorimetry and Calvet microcalorimetry are employed to determine enthalpies of combustion and vaporization, respectively. These experimental values are then used to derive the standard molar enthalpies of formation.

Synthetic Utility

3-Acetyl-3-chlorodihydrofuran-2(3H)-one serves as a key intermediate in the synthesis of various organic compounds. One notable application is its use in the preparation of 1-chloro-1-acetyl cyclopropane, an intermediate for the fungicide prothioconazole.[6]

The logical workflow for this synthesis is outlined below.



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Caption: Synthetic pathway from **3-Acetyl-3-chlorodihydrofuran-2(3H)-one**.

The process involves the hydrolysis and subsequent ring-opening and decarboxylation of the starting material, followed by a ring-closing reaction to form the cyclopropane derivative.^[6]

Conclusion

This technical guide has summarized the currently available physicochemical data for **3-Acetyl-3-chlorodihydrofuran-2(3H)-one**. While there is a notable absence of specific thermochemical data in the scientific literature, the provided physical properties and its role as a synthetic intermediate offer valuable insights for researchers and professionals in drug

development and chemical synthesis. Further experimental and computational studies are warranted to fully characterize the thermochemical properties of this important molecule.

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